molecular formula C10H8ClNO3 B12079671 1,3-Dihydro-3-(acetyloxy)-7-chloro-2H-indol-2-one CAS No. 99304-32-2

1,3-Dihydro-3-(acetyloxy)-7-chloro-2H-indol-2-one

Cat. No.: B12079671
CAS No.: 99304-32-2
M. Wt: 225.63 g/mol
InChI Key: JKHCHPATJJTKAU-UHFFFAOYSA-N
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Description

1,3-Dihydro-3-(acetyloxy)-7-chloro-2H-indol-2-one is a chemical compound belonging to the class of indoles and derivatives Indoles are heterocyclic compounds containing a fused pyrrole and benzene ring This particular compound is characterized by the presence of an acetyloxy group at the 3-position and a chlorine atom at the 7-position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dihydro-3-(acetyloxy)-7-chloro-2H-indol-2-one typically involves the cyclization of α-oxo-anilides. One common method includes the acid-catalyzed cyclization of N-alkyl-α-oxo-anilides at 25°C to yield 1,3-dialkyl-1,3-dihydro-3-hydroxyindol-2-ones. When treated with concentrated hydrochloric acid at 80°C, these intermediates can be converted to 1,3-dialkyl-3-chloro-1,3-dihydroindol-2-ones .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to maintain precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dihydro-3-(acetyloxy)-7-chloro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxindoles.

    Reduction: Reduction reactions can convert it to indoles.

    Substitution: The chlorine atom at the 7-position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products:

    Oxidation: Oxindoles

    Reduction: Indoles

    Substitution: Various substituted indoles depending on the nucleophile used.

Scientific Research Applications

1,3-Dihydro-3-(acetyloxy)-7-chloro-2H-indol-2-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex indole derivatives.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active indoles.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Dihydro-3-(acetyloxy)-7-chloro-2H-indol-2-one involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may interact with cellular components. The chlorine atom may enhance the compound’s binding affinity to certain receptors or enzymes, influencing various biochemical pathways.

Comparison with Similar Compounds

    1,3-Dihydro-3-hydroxyindol-2-ones: These compounds lack the acetyloxy group but share the core indole structure.

    1,3-Dihydro-3-chloroindol-2-ones: Similar structure but without the acetyloxy group.

    Indazoles: Another class of heterocyclic compounds with similar medicinal applications.

Uniqueness: 1,3-Dihydro-3-(acetyloxy)-7-chloro-2H-indol-2-one is unique due to the presence of both acetyloxy and chlorine substituents, which can significantly influence its chemical reactivity and biological activity compared to other indole derivatives.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

CAS No.

99304-32-2

Molecular Formula

C10H8ClNO3

Molecular Weight

225.63 g/mol

IUPAC Name

(7-chloro-2-oxo-1,3-dihydroindol-3-yl) acetate

InChI

InChI=1S/C10H8ClNO3/c1-5(13)15-9-6-3-2-4-7(11)8(6)12-10(9)14/h2-4,9H,1H3,(H,12,14)

InChI Key

JKHCHPATJJTKAU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C2=C(C(=CC=C2)Cl)NC1=O

Origin of Product

United States

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